1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H8ClF3S. This compound is characterized by the presence of chloro, fluoro, and sulfanylmethyl groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves several steps, including halogenation and sulfanylmethylation reactions. One common method involves the use of 1-chloro-2-fluorobenzene as a starting material, which undergoes a nucleophilic substitution reaction with a suitable sulfanylmethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the aryl halide reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in halogen bonding, while the sulfanylmethyl group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, affecting biological pathways and chemical processes .
Comparison with Similar Compounds
1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:
1-Chloro-2,4-difluorobenzene: This compound lacks the sulfanylmethyl group, making it less versatile in certain chemical reactions.
1-Chloro-2-fluorobenzene: It is a simpler structure without the additional fluoro and sulfanylmethyl groups, resulting in different reactivity and applications.
1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene: This compound is similar but may have different substitution patterns affecting its chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-chloro-4-[(3,5-difluorophenyl)sulfanylmethyl]-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-12-2-1-8(3-13(12)17)7-18-11-5-9(15)4-10(16)6-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCDJFBOMYOYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CC(=CC(=C2)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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